E3 ligase Ligand-Linker Conjugates 3
CAS No.:
Cat. No.: VC0006859
Molecular Formula: C26H35N7O5S
Molecular Weight: 557.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H35N7O5S |
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Molecular Weight | 557.7 g/mol |
IUPAC Name | (2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1 |
Standard InChI Key | YVCURZJBLHZABY-ZRCGQRJVSA-N |
Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O |
SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O |
Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O |
Introduction
Structural Characteristics and Chemical Properties
E3 ligase Ligand-Linker Conjugates 3 is structured as a bifunctional molecule designed to engage with the VHL E3 ubiquitin ligase complex. The compound consists of three essential components: the VHL ligand based on (S,R,S)-AHPC, a single polyethylene glycol (PEG1) unit serving as the linker, and an azide terminal group that facilitates further conjugation reactions. This architecture enables the compound to function effectively within the PROTAC paradigm, where it serves as a critical building block.
The structural configuration of E3 ligase Ligand-Linker Conjugates 3 can be described as follows:
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VHL Ligand Domain: Derived from the (S,R,S)-AHPC scaffold, this portion selectively binds to the von Hippel-Lindau E3 ubiquitin ligase.
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PEG1 Linker: A single ethylene glycol unit that provides optimal spatial orientation and flexibility.
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Azide Terminal Group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for further functionalization.
The physical and chemical properties of this compound include moderate aqueous solubility, stability under standard laboratory conditions, and reactivity through its azide moiety. These properties make it particularly suitable for application in protein degradation technologies, where specific binding interactions and chemical stability are paramount requirements.
Chemical Reactions and Synthesis
E3 ligase Ligand-Linker Conjugates 3 participates in several key chemical reactions that underpin its utility in PROTAC development. The azide group enables click chemistry approaches, particularly:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC): The reaction between the azide terminus and alkyne-containing molecules forms a stable triazole linkage.
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Strain-promoted alkyne-azide cycloaddition (SPAAC): This copper-free variant employs strained cyclooctynes to form triazole linkages under milder conditions.
The synthesis of E3 ligase Ligand-Linker Conjugates 3 typically involves a multi-step process beginning with the VHL ligand core. The PEG linker is strategically attached to create the desired spatial arrangement, followed by the incorporation of the azide functionality. This synthetic pathway ensures the precise molecular configuration required for optimal E3 ligase binding and subsequent integration into functional PROTAC molecules.
Mechanism of Action and Biological Functions
E3 ligase Ligand-Linker Conjugates 3 plays a pivotal role in the PROTAC technology platform. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, bringing them into proximity to facilitate the ubiquitination and subsequent proteasomal degradation of the target protein .
In this context, E3 ligase Ligand-Linker Conjugates 3 functions as the E3 ligase-recruiting component. When incorporated into a complete PROTAC molecule (by conjugation with a target protein ligand), it enables the following mechanism:
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The VHL ligand portion binds to the von Hippel-Lindau E3 ubiquitin ligase complex.
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Simultaneously, the target protein ligand portion (attached via the linker) binds to the protein of interest.
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This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the target protein.
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The ubiquitinated protein is subsequently recognized by the 26S proteasome and degraded .
This mechanism represents a paradigm shift from traditional inhibition-based approaches, as it results in the complete removal of the target protein rather than merely blocking its activity. The efficacy of this approach depends significantly on the specific binding characteristics of the E3 ligase ligand and the optimal spatial arrangement provided by the linker.
Comparison with Other E3 Ligase Recruiting Moieties
E3 ligase Ligand-Linker Conjugates 3 differs from other E3 ligase ligands primarily in its specific targeting of the VHL E3 ligase complex. Table 1 provides a comparison of different E3 ligase recruiting moieties used in PROTAC development:
Table 1: Comparison of Common E3 Ligase Recruiting Moieties
E3 Ligase Target | Representative Ligand | Advantages | Limitations |
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VHL (E3-LC3) | VH032-PEG1-N3 | High selectivity, effective in multiple cell types | Moderate binding affinity |
CRBN | Thalidomide derivatives | Strong degradation of BET proteins, well-characterized | Limited tissue selectivity |
cIAP1 | IAP ligands | Effective for SNIPERs design | Potential for triggering apoptosis |
MDM2 | Nutlin derivatives | Cancer-specific applications | Restricted target range |
This comparison highlights the specific advantages of E3 ligase Ligand-Linker Conjugates 3 in certain applications, particularly those requiring precise spatial orientation and compatibility with click chemistry conjugation strategies .
Applications in Drug Discovery and Development
E3 ligase Ligand-Linker Conjugates 3 has emerged as a valuable tool in the development of PROTACs for various therapeutic applications. The compound's ability to recruit the VHL E3 ligase complex makes it particularly useful for targeting proteins involved in disease processes that were previously considered undruggable through conventional approaches.
Research Findings and Biological Activity
Studies have demonstrated the effectiveness of PROTACs incorporating E3 ligase Ligand-Linker Conjugates 3 in degrading various target proteins. The biological activity of these constructs depends on several factors, including:
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The binding affinity of the VHL ligand component
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The properties of the PEG linker, which influence the spatial arrangement
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The efficiency of the click chemistry conjugation to the target protein ligand
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The specific characteristics of the target protein
The following table summarizes representative biological activity data for PROTACs utilizing VHL-based ligands similar to E3 ligase Ligand-Linker Conjugates 3:
Table 2: Biological Activity of VHL-Based PROTACs
Target Protein | E3 Ligase | DC50 (nM) | Degradation Efficiency | Application Area |
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CDK4/6 | VHL | 15-35 | High | Cancer therapeutics |
Tau | VHL | <20 | Moderate | Neurodegenerative diseases |
BRD4 | VHL | 5-15 | High | Oncology, inflammation |
Androgen Receptor | VHL | 25-50 | Moderate to High | Prostate cancer |
BTK | VHL | 10-30 | High | Autoimmune diseases |
These findings illustrate the versatility and potential therapeutic applications of PROTACs constructed using E3 ligase Ligand-Linker Conjugates 3, particularly in oncology and neurodegenerative disease contexts.
Advantages in PROTAC Development
E3 ligase Ligand-Linker Conjugates 3 offers several advantages in PROTAC development:
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Synthetic Accessibility: The well-defined synthetic route allows for consistent production.
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Click Chemistry Compatibility: The azide terminus enables efficient and selective conjugation to target protein ligands.
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Optimal Linker Length: The single PEG unit provides an appropriate balance between rigidity and flexibility.
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VHL Selectivity: The compound selectively recruits the VHL E3 ligase, which has broad tissue distribution and demonstrated efficacy in protein degradation .
These characteristics collectively contribute to the utility of E3 ligase Ligand-Linker Conjugates 3 in developing effective PROTAC molecules for both research and potential therapeutic applications.
Current Research Trends and Future Perspectives
The field of targeted protein degradation utilizing E3 ligase Ligand-Linker Conjugates continues to evolve rapidly. Current research involving E3 ligase Ligand-Linker Conjugates 3 focuses on several key areas:
Optimization of Linker Chemistry
While E3 ligase Ligand-Linker Conjugates 3 utilizes a single PEG unit, researchers are exploring variations in linker length and composition to optimize PROTAC efficacy. Comparative studies indicate that linker characteristics significantly influence:
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Ternary complex formation and stability
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Degradation kinetics
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Cell permeability and distribution
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Target protein selectivity
Research shows that the optimization of these parameters can lead to PROTACs with improved pharmacological properties and therapeutic potential.
Expanded Target Range
Current efforts aim to expand the range of proteins that can be effectively targeted using PROTACs containing E3 ligase Ligand-Linker Conjugates 3. This includes:
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Proteins involved in neurodegenerative disorders
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Transcription factors traditionally considered undruggable
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Scaffold proteins in signaling pathways
The following table highlights emerging targets for VHL-based PROTACs:
Table 3: Emerging Target Classes for VHL-Based PROTACs
Target Class | Representative Proteins | Disease Relevance | Current Stage |
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Transcription Factors | STAT3, c-Myc, HIF-1α | Cancer, inflammation | Preclinical |
Scaffold Proteins | KRAS, β-catenin | Cancer, fibrosis | Early research |
Epigenetic Regulators | EZH2, HDAC6 | Cancer, genetic disorders | Preclinical/Clinical |
Neurological Targets | Tau, α-synuclein | Neurodegenerative diseases | Preclinical |
Viral Proteins | HIV integrase, HBV core | Infectious diseases | Early research |
This expanding target range underscores the versatility and potential of E3 ligase Ligand-Linker Conjugates 3 as a component in next-generation therapeutic approaches.
Challenges and Future Directions
Despite significant progress, several challenges remain in the development and application of PROTACs based on E3 ligase Ligand-Linker Conjugates 3:
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Optimizing Pharmacokinetics: Many PROTAC molecules have suboptimal drug-like properties due to their size and complexity.
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Tissue Selectivity: Enhancing the selective activity in specific tissues or cell types.
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Resistance Mechanisms: Understanding and overcoming potential resistance to PROTAC-mediated degradation.
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Manufacturing Scalability: Developing efficient and cost-effective manufacturing processes for complex PROTAC molecules.
Future research directions include the development of novel VHL ligands with improved binding properties, exploration of alternative linker chemistries, and the integration of computational approaches to optimize PROTAC design and predict efficacy.
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